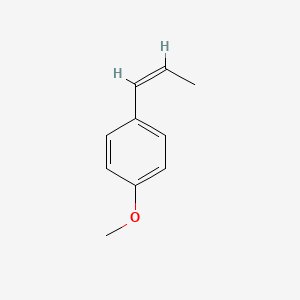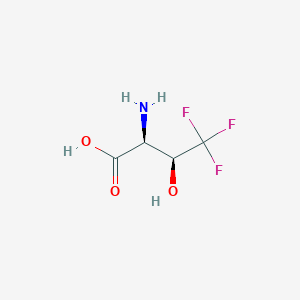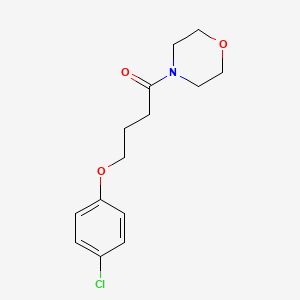![molecular formula C19H17Cl2NO2 B1224131 2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol](/img/structure/B1224131.png)
2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol is an aromatic compound.
Wissenschaftliche Forschungsanwendungen
Thermal Degradation Studies
Research by Doğan & Kaya (2007) focused on the thermal degradation of oligo-2-[(4-morpholin-4-yl-phenyl)imino methyl] phenol and its oligomer–metal complex compounds. They used various kinetic methods to investigate the thermal decomposition of these materials, finding that thermal stabilities varied across different complexes.
Green Catalysis
In 2019, Bankar et al. explored the use of ZnCl2 loaded TiO2 nanomaterial as a green catalyst for the one-pot synthesis of propargylamines under solvent-free conditions. This method showed high efficiency for producing compounds such as 3-(1-morpholino-3-phenylprop-2-ynyl)phenol.
Structural Features and Photoluminescence of Zinc(II) Complexes
Chakraborty et al. (2014) conducted a combined experimental and theoretical investigation into zinc(II) complexes involving ligands similar to 2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol. They found unique structural features and photoluminescence properties in these complexes.
Investigation of Schiff Base Ligands
A study on dioxovanadium(V) complexes with Schiff bases, including compounds related to the chemical , was carried out by Liu et al. (2011). They synthesized and characterized these complexes, exploring their structural properties.
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, compounds like 2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol are used as intermediates or key components. For instance, Boschelli et al. (2001) optimized quinolinecarbonitriles, potent inhibitors of Src kinase activity, where related compounds played a crucial role.
Antimicrobial Activity Studies
Idhayadhulla et al. (2014) synthesized a series of compounds including 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide, demonstrating their antimicrobial activity. This showcases the relevance of similar compounds in developing antimicrobial agents.
Eigenschaften
Produktname |
2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol |
|---|---|
Molekularformel |
C19H17Cl2NO2 |
Molekulargewicht |
362.2 g/mol |
IUPAC-Name |
2,4-dichloro-6-(1-morpholin-4-yl-3-phenylprop-2-ynyl)phenol |
InChI |
InChI=1S/C19H17Cl2NO2/c20-15-12-16(19(23)17(21)13-15)18(22-8-10-24-11-9-22)7-6-14-4-2-1-3-5-14/h1-5,12-13,18,23H,8-11H2 |
InChI-Schlüssel |
QGHJGOPNFRNBTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(C#CC2=CC=CC=C2)C3=C(C(=CC(=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



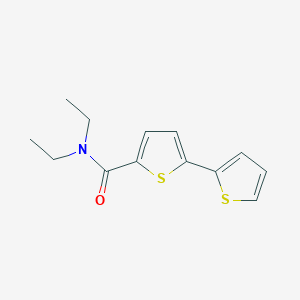
![4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl 4-chlorobenzoate](/img/structure/B1224049.png)
![5-(methoxymethyl)-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1224050.png)
![N-[(9-ethylcarbazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1224053.png)
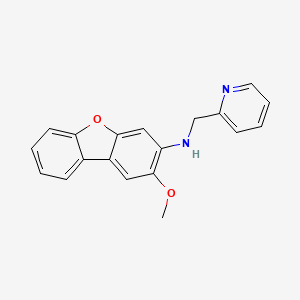
![1-[(4-Tert-butylphenyl)methyl]-4-(4-nitrophenyl)imidazole](/img/structure/B1224056.png)
![5-[(2-Chloroanilino)methyl]-8-quinolinol](/img/structure/B1224058.png)
![4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1224059.png)
![1-(Diethylamino)-3-[(2-oxo-2-thiophen-2-ylethyl)thio]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B1224060.png)
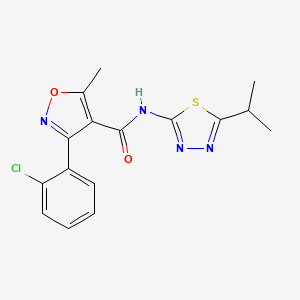
![6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224064.png)
